Biochemical Potency and Paralog Selectivity: A Clear Advantage Over Pan-KDM Inhibitor JIB-04
Kdoam-25 citrate demonstrates nanomolar biochemical potency against all four KDM5 paralogs, while the commonly used pan-KDM inhibitor JIB-04 exhibits >3-fold weaker inhibition of KDM5A and significantly broader off-target activity [1]. This translates to a cleaner and more interpretable phenotypic profile in cellular assays.
| Evidence Dimension | Biochemical inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | KDM5A: 71 nM; KDM5B: 19 nM; KDM5C: 69 nM; KDM5D: 69 nM [1] |
| Comparator Or Baseline | JIB-04: KDM5A IC50 = ~230 nM; also inhibits KDM4A (~440 nM), KDM4B (~440 nM), KDM2E (~340 nM), and KDM6B (~1 µM) |
| Quantified Difference | Kdoam-25 citrate is 3.2-fold more potent against KDM5A than JIB-04 (71 nM vs. ~230 nM) and lacks the nanomolar off-target activity against KDM4 and other JmjC families [1]. |
| Conditions | In vitro enzymatic assays using recombinant KDM5 proteins [1]. |
Why This Matters
Researchers requiring selective modulation of the H3K4me3 mark without confounding effects on other histone methylation sites should prioritize Kdoam-25 citrate over pan-inhibitors like JIB-04.
- [1] Tumber A, Nuzzi A, Hookway ES, et al. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. Cell Chemical Biology. 2017;24(3):371-380. doi:10.1016/j.chembiol.2017.02.006 View Source
